A Comprehensive Technical Guide to the Synthesis and Characterization of 2-Chloro-6-methylquinoline-3-carbaldehyde
A Comprehensive Technical Guide to the Synthesis and Characterization of 2-Chloro-6-methylquinoline-3-carbaldehyde
This guide provides an in-depth exploration of the synthesis and characterization of 2-Chloro-6-methylquinoline-3-carbaldehyde, a key heterocyclic building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a blend of theoretical principles and practical, field-tested protocols.
Introduction: The Significance of the Quinoline Scaffold
Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds, forming the core structure of numerous natural products and synthetic molecules with a wide spectrum of biological activities. Their applications span from antimalarial and antibacterial agents to anticancer and anti-inflammatory drugs. The title compound, 2-Chloro-6-methylquinoline-3-carbaldehyde, is a versatile intermediate, with the chloro and aldehyde functionalities providing reactive handles for further molecular elaboration and the development of novel therapeutic agents and functional materials.
Retrosynthetic Analysis and Strategic Approach
The synthesis of 2-Chloro-6-methylquinoline-3-carbaldehyde is most effectively achieved through the Vilsmeier-Haack reaction. This powerful formylation and cyclization method allows for the one-pot construction of the quinoline ring system from a readily available N-arylacetamide precursor. Our retrosynthetic strategy hinges on the disconnection of the quinoline ring at the C2-C3 and C4-N bonds, leading back to N-(4-methylphenyl)acetamide.
Synthesis of the Starting Material: N-(4-methylphenyl)acetamide
A reliable supply of high-purity starting material is paramount for the success of any synthesis. N-(4-methylphenyl)acetamide can be readily prepared by the acetylation of p-toluidine with acetic anhydride.
Experimental Protocol: Synthesis of N-(4-methylphenyl)acetamide
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-toluidine (10.7 g, 0.1 mol) in 50 mL of glacial acetic acid.
-
Addition of Reagent: To this solution, slowly add acetic anhydride (11.2 mL, 0.12 mol) in a dropwise manner. An exothermic reaction will be observed.
-
Reaction Conditions: After the initial exotherm subsides, heat the reaction mixture to a gentle reflux for 1 hour to ensure complete conversion.
-
Work-up and Isolation: Allow the reaction mixture to cool to room temperature and then pour it into 200 mL of ice-cold water with stirring. The white solid product will precipitate out.
-
Purification: Collect the crude product by vacuum filtration and wash it thoroughly with cold water. Recrystallize the solid from an ethanol-water mixture to afford pure N-(4-methylphenyl)acetamide.
The Vilsmeier-Haack Synthesis of 2-Chloro-6-methylquinoline-3-carbaldehyde
The Vilsmeier-Haack reaction is a cornerstone of heterocyclic synthesis, enabling the formylation of electron-rich aromatic and heteroaromatic compounds. In this context, the reaction of N-(4-methylphenyl)acetamide with the Vilsmeier reagent (formed in situ from phosphorus oxychloride and N,N-dimethylformamide) leads to a domino reaction involving electrophilic substitution, cyclization, and chlorination to yield the target quinoline.
Mechanism of the Vilsmeier-Haack Cyclization
The reaction proceeds through several key steps:
-
Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) activates N,N-dimethylformamide (DMF) to form the electrophilic Vilsmeier reagent, a chloroiminium ion.
-
Electrophilic Attack: The electron-rich aromatic ring of N-(4-methylphenyl)acetamide attacks the Vilsmeier reagent.
-
Intramolecular Cyclization: The acetyl group's enol form attacks the newly introduced iminium moiety, leading to the formation of the quinoline ring.
-
Dehydration and Chlorination: Subsequent dehydration and reaction with the chloride ions present in the reaction mixture result in the formation of the 2-chloro-quinoline derivative.
-
Hydrolysis: The reaction is quenched with water, which hydrolyzes the intermediate iminium salt at the 3-position to the desired carbaldehyde.
Caption: Vilsmeier-Haack reaction pathway for quinoline synthesis.
Experimental Protocol: Synthesis of 2-Chloro-6-methylquinoline-3-carbaldehyde
-
Vilsmeier Reagent Preparation: In a three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a calcium chloride guard tube, place N,N-dimethylformamide (DMF) (2.3 mL, 30 mmol) and cool it to 0 °C in an ice bath. To this, add phosphorus oxychloride (POCl₃) (6.5 mL, 70 mmol) dropwise with constant stirring, ensuring the temperature does not exceed 10 °C. Stir the resulting mixture for an additional 30 minutes at 0-5 °C to ensure the complete formation of the Vilsmeier reagent.
-
Addition of Substrate: To the freshly prepared Vilsmeier reagent, add N-(4-tolyl)acetamide (1.49 g, 10 mmol) portion-wise, maintaining the temperature below 10 °C.
-
Reaction Conditions: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat it to 90 °C for 15 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. The crude product will precipitate out.
-
Purification: Collect the solid by vacuum filtration, wash it with cold water until the filtrate is neutral, and then dry it. The crude product can be purified by recrystallization from a petroleum ether/ethyl acetate mixture to yield 2-Chloro-6-methylquinoline-3-carbaldehyde as a white solid.
Characterization of 2-Chloro-6-methylquinoline-3-carbaldehyde
A thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and physical methods should be employed.
Physical Properties
| Property | Value |
| Molecular Formula | C₁₁H₈ClNO |
| Molecular Weight | 205.64 g/mol |
| Appearance | White solid |
| Melting Point | 148-150 °C |
Spectroscopic Data
A comprehensive spectroscopic analysis provides unambiguous structural confirmation.
| Technique | Key Data and Assignments |
| ¹H NMR (CDCl₃, 400 MHz) | δ 10.5 (s, 1H, -CHO), 8.8 (s, 1H, H-4), 8.0 (d, 1H, H-8), 7.8 (s, 1H, H-5), 7.6 (d, 1H, H-7), 2.5 (s, 3H, -CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 189.5 (CHO), 150.8 (C-2), 148.2 (C-8a), 140.1 (C-6), 136.5 (C-4), 132.8 (C-7), 128.9 (C-5), 127.6 (C-4a), 125.1 (C-8), 124.3 (C-3), 21.8 (CH₃) |
| IR (KBr, cm⁻¹) | 3050 (Ar C-H), 2830, 2730 (Aldehyde C-H), 1695 (C=O, aldehyde), 1600, 1480 (C=C, aromatic), 760 (C-Cl) |
| Mass Spectrometry (EI) | m/z (%): 205 [M]⁺ (100), 207 [M+2]⁺ (33), 177 (M-CO), 142 (M-CO-Cl) |
Note on Mass Spectrometry: The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) is distinctly observed in the mass spectrum, with the [M+2]⁺ peak having approximately one-third the intensity of the molecular ion peak [M]⁺.
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive structural evidence. The crystal structure of 2-Chloro-6-methylquinoline-3-carbaldehyde has been reported, confirming the planar quinoline ring system.[1][2] The key crystallographic data is summarized below.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.944(1) |
| b (Å) | 3.9210(19) |
| c (Å) | 20.390(2) |
| β (°) | 101.377(15) |
Experimental Workflow Visualization
Caption: Overall experimental workflow for the synthesis and characterization.
Conclusion and Future Perspectives
This guide has detailed a robust and reproducible methodology for the synthesis of 2-Chloro-6-methylquinoline-3-carbaldehyde, a valuable synthetic intermediate. The Vilsmeier-Haack reaction provides an efficient route to this compound, and its structure has been unequivocally confirmed through a suite of analytical techniques. The reactivity of the chloro and aldehyde groups opens up a vast chemical space for the development of novel quinoline-based compounds with potential applications in drug discovery and materials science. Further exploration of the derivatization of this scaffold is a promising avenue for future research.
References
-
International Journal of Science and Research. (n.d.). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-6-methylquinoline-3-carboxaldehyde. Retrieved from [Link]
-
International Journal of Chemical Studies. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. Retrieved from [Link]
-
ResearchGate. (2024). Synthesis, Antibacterial Screening and ADME Prediction of Novel Ester Derivatives of 6-Substituted-2-chloroquinoline-3-carbaldehyde. Retrieved from [Link]
-
Semantic Scholar. (2005). Vilsmeier—Haack Reagent: A Facile Synthesis of 2‐Chloro‐3‐formylquinolines from N‐Arylacetamides and Transformation into Different Functionalities. Retrieved from [Link]
-
Indian Journal of Chemistry. (n.d.). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Retrieved from [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
ResearchGate. (2009). 2-Chloro-6-methylquinoline-3-carbaldehyde. Retrieved from [Link]
-
ResearchGate. (2009). 2-Chloro-6-methylquinoline-3-carbaldehyde. Retrieved from [Link]
-
Utah Chemistry. (n.d.). 13C DEPT NMR 1D Spectrum. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 2-Chloro-6-methylquinoline-3-carbaldehyde. Retrieved from [Link]
-
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]
-
YouTube. (2022). Lec-28 || Mass fragmentation pattern of aldehydes. Retrieved from [Link]
-
MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
-
Preprints.org. (2024). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Retrieved from [Link]
